1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide
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Overview
Description
1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, an azetidine ring, and a sulfonyl group, making it a versatile molecule for research and industrial purposes.
Scientific Research Applications
1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials, owing to its unique chemical properties
Mechanism of Action
The compound has been mentioned in the context of CCR5 antagonists, which suggests that it may interact with the CCR5 receptor . CCR5 is a protein on the surface of white blood cells that is involved in the immune system as it acts as a receptor for chemokines. This is the process by which certain cells can migrate in the direction of higher concentrations of certain other molecules.
Preparation Methods
The synthesis of 1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the azetidine ring and the attachment of the sulfonyl groupIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific solvents and catalysts .
Chemical Reactions Analysis
1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a sulfide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bond
Comparison with Similar Compounds
Similar compounds to 1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide include:
4-Chloro-7-(4-methylphenyl)sulfonyl-7H-pyrrolo[2,3-D]pyrimidine: This compound shares the sulfonyl group and aromatic ring but differs in its core structure.
1-Chloro-4-{[4-(4-methylphenoxy)phenyl]sulfonyl}benzene: This compound also contains a sulfonyl group and a chloro-substituted aromatic ring, making it structurally similar
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(3-chloro-4-methylphenyl)sulfonylazetidin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3S/c1-11-2-3-14(8-15(11)17)24(22,23)20-9-13(10-20)19-6-4-12(5-7-19)16(18)21/h2-3,8,12-13H,4-7,9-10H2,1H3,(H2,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAFYNBVWRSUPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3CCC(CC3)C(=O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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